![molecular formula C18H35P B14262762 9-Decyl-9-phosphabicyclo[4.2.1]nonane CAS No. 188839-88-5](/img/structure/B14262762.png)
9-Decyl-9-phosphabicyclo[4.2.1]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Decyl-9-phosphabicyclo[4.2.1]nonane is a chemical compound with the molecular formula C20H39P. It is a member of the phosphabicyclononane family, which is characterized by a bicyclic structure containing a phosphorus atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Decyl-9-phosphabicyclo[4.2.1]nonane typically involves the reaction of a decyl-substituted precursor with a phosphorus-containing reagent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran and dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
9-Decyl-9-phosphabicyclo[4.2.1]nonane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The phosphorus atom in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphabicyclononanes.
Wissenschaftliche Forschungsanwendungen
9-Decyl-9-phosphabicyclo[4.2.1]nonane has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of 9-Decyl-9-phosphabicyclo[4.2.1]nonane involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form coordination bonds with metal ions, influencing various biochemical pathways. The bicyclic structure of the compound also allows it to interact with specific molecular targets, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9-Phosphabicyclo[4.2.1]nonane
- 9-Dodecyl-9-phosphabicyclo[4.2.1]nonane
- 9-Octyl-9-phosphabicyclo[4.2.1]nonane
Uniqueness
9-Decyl-9-phosphabicyclo[4.2.1]nonane is unique due to its decyl substituent, which imparts specific physicochemical properties such as solubility and reactivity. This makes it distinct from other phosphabicyclononanes and suitable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
188839-88-5 |
---|---|
Molekularformel |
C18H35P |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
9-decyl-9-phosphabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C18H35P/c1-2-3-4-5-6-7-8-11-16-19-17-12-9-10-13-18(19)15-14-17/h17-18H,2-16H2,1H3 |
InChI-Schlüssel |
CMLIJFWAHFAGSK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCP1C2CCCCC1CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.